molecular formula C8H10FNO B2843019 2-Ethoxy-5-fluoroaniline CAS No. 1431966-01-6; 946774-81-8

2-Ethoxy-5-fluoroaniline

Cat. No.: B2843019
CAS No.: 1431966-01-6; 946774-81-8
M. Wt: 155.172
InChI Key: BVOCAMLPFHWHEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Ethoxy-5-fluoroaniline
  • CAS Registry Number : 946774-81-8
  • Molecular Formula: C₈H₁₀FNO
  • Molar Mass : 155.17 g/mol
  • SMILES Notation: CCOC1=C(C=C(C=C1)F)N
  • Storage Conditions : 2–8°C

Its ethoxy (-OCH₂CH₃) and fluoro (-F) substituents at the 2- and 5-positions of the aniline ring influence its electronic properties, solubility, and reactivity .

Structural and Functional Analogues

Table 1: Key Structural and Functional Analogues

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents
This compound 946774-81-8 C₈H₁₀FNO 155.17 -OCH₂CH₃ (2-position), -F (5-position)
This compound hydrochloride Not specified C₈H₁₁ClFNO ~191.63* Protonated amine (HCl salt)
5-Nitro-2-fluoroaniline Not provided C₆H₅FN₂O₂ 156.12 -NO₂ (5-position), -F (2-position)
2-Nitro-5-fluoroaniline Not provided C₆H₅FN₂O₂ 156.12 -NO₂ (2-position), -F (5-position)
2-(2-Ethoxyphenoxy)-5-fluoroaniline 946716-85-4 C₁₄H₁₄FNO₂ 247.27 -OCH₂CH₃-phenoxy (2-position), -F (5-position)
2-{4-[(2,5-Difluorophenyl)methoxy]phenoxy}-5-ethoxyaniline Not provided C₂₁H₁₉F₂NO₃ 395.38 Multiple aromatic rings, -OCH₂CH₃ (5-position), -F (2,5-positions)

*Estimated based on molecular formula.

Comparative Analysis

Substituent Effects on Physicochemical Properties

This compound vs. Nitro-Substituted Analogues (5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline): Electronic Effects: The nitro (-NO₂) group is a strong electron-withdrawing group, reducing electron density on the aromatic ring compared to the ethoxy (-OCH₂CH₃) group, which is electron-donating. This difference impacts reactivity in electrophilic substitution reactions . Solubility: Nitro groups enhance polarity but may reduce solubility in non-polar solvents compared to ethoxy-substituted analogues. Spectroscopic Properties: Infrared (IR) and NMR spectra differ significantly due to substituent electronic environments. For example, nitro groups exhibit strong absorption bands in IR spectra .

This compound vs. Its Hydrochloride Salt: The hydrochloride salt (C₈H₁₁ClFNO) exhibits higher aqueous solubility due to ionic character, making it preferable for drug formulation. However, the free base (this compound) is more lipophilic, aiding membrane permeability .

Properties

IUPAC Name

2-ethoxy-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOCAMLPFHWHEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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